REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:29])[S:3]([N:6]1[CH:10]=[C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[N:8]=[C:7]1[CH2:17][NH:18]C(=O)OCC1C=CC=CC=1)(=[O:5])=[O:4]>CN(C=O)C.[Pd]>[NH2:18][CH2:17][C:7]1[N:6]([S:3]([N:2]([CH3:29])[CH3:1])(=[O:4])=[O:5])[CH:10]=[C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[N:8]=1
|
Name
|
Benzyl (1-(N,N-dimethylsulfamoyl)-4-phenyl-1H-imidazol-2-yl)methylcarbamate
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Quantity
|
235 mg
|
Type
|
reactant
|
Smiles
|
CN(S(=O)(=O)N1C(=NC(=C1)C1=CC=CC=C1)CNC(OCC1=CC=CC=C1)=O)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
5 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the suspension was stirred at room temperature for 48 hours (total)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The vessel containing the solution
|
Type
|
CUSTOM
|
Details
|
was purged with H2
|
Type
|
CUSTOM
|
Details
|
the vessel was sealed
|
Type
|
ADDITION
|
Details
|
Another 10 mg of Pd on carbon was added after 8 h
|
Duration
|
8 h
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered through Celite
|
Type
|
WASH
|
Details
|
washing with EtOAc (30 mL)
|
Type
|
CONCENTRATION
|
Details
|
the washes were concentrated
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC=1N(C=C(N1)C1=CC=CC=C1)S(=O)(=O)N(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |